molecular formula C13H9NS B1316450 4-Phenylthieno[3,2-c]pyridine CAS No. 81820-65-7

4-Phenylthieno[3,2-c]pyridine

Cat. No. B1316450
CAS RN: 81820-65-7
M. Wt: 211.28 g/mol
InChI Key: UEXKIEYHNLJFQH-UHFFFAOYSA-N
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Description

4-Phenylthieno[3,2-c]pyridine is a chemical compound with the molecular formula C13H9NS and a molecular weight of 211.28200 . It is a common name for this compound .


Synthesis Analysis

The synthesis of this compound involves several steps. The synthetic route includes the use of 4-phenyl-6,7-di… (CAS#:76356-25-7), 2-Thiopheneacet… (CAS#:20893-30-5), and 2-Thiopheneethy… (CAS#:30433-91-1) as precursors . The literature also mentions the use of cyclic secondary amines for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[3,2-c]pyridine core with a phenyl group attached . The exact mass of the molecule is 211.04600 .


Physical And Chemical Properties Analysis

This compound has a density of 1.231, a boiling point of 380.7ºC at 760 mmHg, and a melting point of 61-62ºC . The molecular formula of the compound is C13H9NS .

Scientific Research Applications

Molecular Structure and Properties

  • 4-Phenylthieno[3,2-c]pyridine derivatives exhibit planar molecular structures, allowing them to form chains via intermolecular hydrogen bonds. This structural characteristic may influence their reactivity and interactions in various applications (Rodríguez et al., 1998).

Synthesis and Chemical Transformation

  • The compound can undergo chemical transformations to form different derivatives. For example, N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens can be converted into thienotetrahydro-pyridines, showcasing its versatility in chemical synthesis (Mackay & Waigh, 1982).

Polymer Science

  • Pyridine-containing aromatic diamines, including 4-phenyl derivatives, have been used to synthesize polyimides. These polyimides exhibit good solubility in common organic solvents, thermal stability, and excellent mechanical properties, making them suitable for advanced material applications (Yan et al., 2011).

Medicinal Chemistry

  • Novel 3-azido-N-phenylthieno[2,3-b]pyridine-2-carboxamides, containing phenyl or hetaryl moiety, have been synthesized. The structural variations in these compounds could have implications in medicinal chemistry, potentially offering new therapeutic agents (Kanishcheva et al., 2019).

Redox Chemistry

  • The redox properties of complexes involving this compound derivatives have been studied, providing insights into their potential applications in electrochemical processes or as catalytic agents (Whalley et al., 2011).

Optical and Electronic Materials

  • Pyridine-extended dithienophospholes, including 4-phenyl derivatives, exhibit high luminescence quantum yields. This characteristic makes them promising candidates for new fluorescent probes in optical and electronic applications (Demay-Drouhard & Baumgartner, 2020).

properties

IUPAC Name

4-phenylthieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXKIEYHNLJFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC3=C2C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509555
Record name 4-Phenylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81820-65-7
Record name 4-Phenylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The research paper explores the use of 4-Phenylthieno[3,2-c]pyridine not in its isolated form, but as a ligand within a larger iridium(III) complex. This complex, iridium(III) bis(this compound)acetylacetonate, acts as a phosphorescent dopant in the OLED device []. The this compound ligand likely plays a crucial role in influencing the photophysical properties of the iridium complex, ultimately affecting the color and efficiency of light emission from the OLED.

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